4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one
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Overview
Description
4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one is a chemical compound with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol . This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse range of applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one typically involves the reaction of 4-ethyl-7-hydroxy-2H-chromen-2-one with 2-oxopropyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions for several hours . The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one undergoes various chemical reactions, including:
Scientific Research Applications
4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one can be compared with other similar compounds, such as:
6-chloro-4-ethyl-7-(2-oxopropoxy)chromen-2-one: This compound has a similar structure but contains a chlorine atom at the 6-position, which may alter its chemical and biological properties.
4-ethyl-7-hydroxy-2H-chromen-2-one: This compound lacks the 2-oxopropoxy group and has a hydroxyl group instead, which can significantly impact its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-ethyl-7-(2-oxopropoxy)chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-3-10-6-14(16)18-13-7-11(4-5-12(10)13)17-8-9(2)15/h4-7H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFOUMJDLIKXAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351486 |
Source
|
Record name | 4-ETHYL-7-(2-OXOPROPOXY)-2H-CHROMEN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307546-48-1 |
Source
|
Record name | 4-ETHYL-7-(2-OXOPROPOXY)-2H-CHROMEN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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